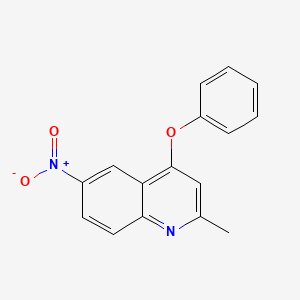

2-Methyl-6-nitro-4-phenoxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitro-4-phenoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNQYEGKLOFSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 Nitro 4 Phenoxyquinoline and Its Precursors

Strategies for Constructing the Quinoline (B57606) Ring System

The synthesis of the quinoline ring, a foundational scaffold in many chemical compounds, can be achieved through several classic named reactions. These methods offer diverse routes to the bicyclic heteroaromatic system from various acyclic or monocyclic precursors.

Friedländer Condensation and its Derivatives

The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org This process can be catalyzed by either acids or bases. alfa-chemistry.comjk-sci.com

The mechanism proceeds through an initial aldol condensation between the two carbonyl reactants, followed by a cyclodehydration to form the quinoline ring. alfa-chemistry.com A key requirement for the non-amino reactant is the presence of an α-methylene group, which is essential for the cyclization step. jk-sci.com Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been employed to facilitate this reaction. wikipedia.org

Table 1: Overview of Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

|---|---|---|---|

| o-Aminoaryl aldehyde | Ketone with α-methylene | Acid or Base | Substituted Quinoline |

Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines. This method involves the reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates the crucial ring-closing step. wikipedia.org

The mechanism begins with the condensation of the aniline and the β-diketone to form a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org In the presence of the acid catalyst, this enamine undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. youtube.com A significant limitation is that anilines bearing strong electron-withdrawing groups, such as a nitro group, may fail to cyclize. slideshare.net

Skraup Synthesis and Modified Protocols

The Skraup synthesis is one of the most fundamental methods for producing quinoline itself. wikipedia.org In its classic form, it involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is known for being highly exothermic, and moderators such as ferrous sulfate are often added to control its rate. wikipedia.orguop.edu.pk

The mechanism is understood to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkwordpress.com The aniline then undergoes a Michael addition to the acrolein, and the resulting intermediate cyclizes under the acidic conditions. Finally, the dihydroquinoline intermediate is oxidized to quinoline. uop.edu.pk A key modification of this reaction is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines. iipseries.org

Povarov Reaction Applications

The Povarov reaction is a versatile method for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. acs.org It is a formal [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org The reaction is typically catalyzed by a Lewis acid or a protic acid. acs.org

This multicomponent reaction allows for the assembly of complex quinoline structures in a single step. wikipedia.org Recent advancements have expanded the scope of the Povarov reaction, for instance, by using arylacetylenes which can act as both a diene precursor and a dienophile. acs.org

Riehm Synthesis Approaches

The Riehm synthesis involves heating an arylamine hydrochloride with a ketone for an extended period to produce a quinoline derivative. iipseries.org Catalysts such as aluminum chloride or phosphorus pentachloride can also be employed. drugfuture.com This method allows for the synthesis of quinolines with specific substitution patterns. For example, the reaction of aniline with 2-butanone in the presence of iodine can yield 2-methyl-4-ethylquinoline derivatives. iipseries.org

Regioselective Introduction of Substituents

The synthesis of the specifically substituted target compound, 2-Methyl-6-nitro-4-phenoxyquinoline, requires precise control over the placement of each functional group. This is achieved through a multi-step synthetic strategy that often involves building the quinoline core from appropriately pre-functionalized precursors or by sequential modification of the quinoline ring.

A plausible and efficient route to this compound begins with the construction of the 2-methyl-6-nitroquinoline (B57331) core, followed by functionalization at the 4-position.

Synthesis of 2-Methyl-6-nitroquinoline: The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a direct method for this step. The reaction utilizes 4-nitroaniline as the aromatic amine precursor. The nitro group at the para-position of the aniline ring directly dictates the final position of the nitro group at the C6 position of the quinoline product. The other reactant, crotonaldehyde (an α,β-unsaturated aldehyde), provides the necessary atoms to form the pyridine ring, with its structure leading to the placement of the methyl group at the C2 position. nih.gov A study has shown this reaction can be carried out by dissolving 4-nitroaniline in concentrated HCl and adding crotonaldehyde dropwise under reflux, yielding 2-methyl-6-nitroquinoline. nih.gov

Introduction of the 4-Phenoxy Group: Direct substitution onto the 2-methyl-6-nitroquinoline core at the C4 position is not straightforward. A common strategy in quinoline chemistry is to first introduce a hydroxyl group at the C4 position, convert it to a better leaving group (like a chloro group), and then perform a nucleophilic aromatic substitution.

Formation of 2-Methyl-6-nitroquinolin-4-ol: This intermediate can be synthesized via a Conrad-Limpach or Knorr quinoline synthesis, which involves the reaction of an aniline with a β-ketoester. For this specific target, 4-nitroaniline would be reacted with ethyl acetoacetate.

Chlorination: The resulting 2-methyl-6-nitroquinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, yielding 4-chloro-2-methyl-6-nitroquinoline. This is a standard and effective transformation. atlantis-press.com

Nucleophilic Substitution: The final step is a nucleophilic aromatic substitution reaction. The 4-chloro-2-methyl-6-nitroquinoline is reacted with sodium phenoxide (or phenol in the presence of a base) to displace the chloride ion and form the target molecule, this compound. The electron-withdrawing nitro group on the quinoline ring helps to activate the C4 position towards nucleophilic attack, facilitating this substitution.

This sequential approach ensures the regioselective introduction of all required substituents to achieve the final complex molecular architecture.

Table 2: Plausible Synthetic Route for this compound

| Step | Precursor(s) | Key Reagents | Intermediate/Product | Rationale for Regioselectivity |

|---|---|---|---|---|

| 1 | 4-Nitroaniline, Crotonaldehyde | Conc. HCl | 2-Methyl-6-nitroquinoline | Starting with 4-nitroaniline places the nitro group at C6. Crotonaldehyde structure leads to the methyl group at C2. nih.gov |

| 2a | 4-Nitroaniline, Ethyl Acetoacetate | Acid catalyst (e.g., PPA) | 2-Methyl-6-nitroquinolin-4-ol | Cyclization reaction places the hydroxyl group at C4. |

| 2b | 2-Methyl-6-nitroquinolin-4-ol | POCl₃ | 4-Chloro-2-methyl-6-nitroquinoline | Conversion of the hydroxyl group to a chloro leaving group. atlantis-press.com |

Methyl Group Installation at C-2

The introduction of the methyl group at the C-2 position is typically accomplished during the formation of the quinoline ring itself through various cyclization reactions.

One of the most prominent methods is the Doebner-von Miller reaction , which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org For the synthesis of a 2-methylquinoline precursor, an aniline derivative is reacted with crotonaldehyde in the presence of an acid catalyst. nih.govresearchgate.net The reaction proceeds through a Michael addition of the aniline to crotonaldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring with the methyl group specifically at the C-2 position. nih.gov

Another widely used approach is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. iipseries.org This reaction first forms a β-aminoacrylate intermediate, which is then cyclized at high temperatures to yield a 4-hydroxy-2-methylquinoline derivative. atlantis-press.comatlantis-press.com This method is particularly useful as it directly produces the 2-methylquinolin-4-ol scaffold, which is a key intermediate for introducing the phenoxy group at C-4. iipseries.org

| Reactant A | Reactant B | Catalyst/Medium | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Nitroaniline | Crotonaldehyde | Concentrated HCl | 105 °C | 1 hour | 47% |

| 4-Nitroaniline | Crotonaldehyde | Fe₃O₄@SiO₂ Nanoparticles, Conc. HCl | 105 °C | 1 hour | 81% |

Nitro Group Functionalization at C-6

The nitro group at the C-6 position can be introduced either by direct nitration of a pre-formed quinoline ring or, more commonly, by using a starting material that already contains a nitro group.

Direct electrophilic nitration of the quinoline ring is possible but can be complicated by issues of regioselectivity. The nitration of quinoline itself with mixed acids (sulfuric and nitric acid) typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. The position of nitration can be influenced by the reaction conditions and the presence of other substituents. For related heterocyclic systems like 1,2,3,4-tetrahydroquinoline, direct nitration can yield a mixture of 6-nitro and 7-nitro isomers. cdnsciencepub.com Achieving exclusive nitration at the C-6 position of a 2-methylquinoline can be challenging and may lead to a mixture of products requiring difficult separation. prepchem.com

A more efficient and regioselective method for obtaining the 6-nitro functionality is to use an aniline precursor that already contains the nitro group at the desired position. The most common strategy is to use 4-nitroaniline as the starting material in a quinoline-forming cyclization reaction. iipseries.org

In the Doebner-von Miller synthesis, the reaction between 4-nitroaniline and crotonaldehyde directly yields 2-methyl-6-nitroquinoline with high regioselectivity, as the position of the nitro group is predetermined by the starting aniline. nih.gov Similarly, in the Skraup reaction, a related synthesis, a substituted nitroaniline can be used to generate the corresponding nitroquinoline. orgsyn.org This approach avoids the potential for isomeric mixtures associated with direct nitration of the quinoline core.

Another indirect method involves the palladium-catalyzed nitration of a halo-quinoline, such as 6-chloroquinoline, using sodium nitrite to introduce the nitro group at the C-6 position. chemicalbook.com

Phenoxy Moiety Integration at C-4

The introduction of the phenoxy group at the C-4 position is typically the final key step in the synthesis. This is achieved by reacting a precursor, 4-chloro-2-methyl-6-nitroquinoline, with a phenol. The synthesis of this chloro-intermediate is crucial and generally starts from a 2-methyl-6-nitroquinolin-4-ol, which can be prepared via a Conrad-Limpach cyclization using 4-nitroaniline and ethyl acetoacetate. iipseries.org This quinolin-4-ol is then converted to the highly reactive 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.netatlantis-press.com

The most common method for installing the phenoxy group is through a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.org The electron-withdrawing nitro group at the C-6 position activates the quinoline ring, making the C-4 position highly susceptible to nucleophilic attack. nih.gov When 4-chloro-2-methyl-6-nitroquinoline is treated with a phenol or a corresponding phenoxide salt (e.g., sodium phenoxide) in a suitable solvent, the chlorine atom at C-4 is readily displaced by the phenoxy nucleophile. researchgate.netmdpi.com This reaction provides a direct and efficient route to the final this compound product.

An alternative method for forming the C-O bond is the Ullmann condensation or Ullmann-type coupling reaction. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. organic-chemistry.org In this context, 4-chloro-2-methyl-6-nitroquinoline could be reacted with phenol using a copper(I) salt (e.g., CuI) as a catalyst, often in the presence of a ligand and a base at elevated temperatures. nih.gov Modern Ullmann protocols have been developed that use ligands like N,N-dimethylglycine to allow the reaction to proceed under milder conditions. organic-chemistry.org While widely used for diaryl ether synthesis, the SNAr reaction is often preferred for substrates like 4-chloroquinolines that are highly activated by electron-withdrawing groups.

| Aryl Halide | Nucleophile | Catalyst System | Base | Temperature |

|---|---|---|---|---|

| Aryl Iodide/Bromide | Phenol | CuI / N,N-dimethylglycine | e.g., Cs₂CO₃, K₂CO₃ | ~90 °C |

| Aryl Halide | Phenol | CuI / Picolinic Acid | e.g., K₃PO₄ | ~100-120 °C |

Multi-Step Synthesis Pathways to this compound

A plausible and commonly employed synthetic route to this compound involves a four-step sequence starting from readily available reagents. This pathway is outlined below:

Step 1: Synthesis of 2-Methyl-6-nitroquinoline

The initial step involves the synthesis of the quinoline precursor, 2-methyl-6-nitroquinoline. The Doebner-von Miller reaction is a well-established method for this transformation. nih.govwikipedia.org This reaction entails the condensation of an aromatic amine, in this case, 4-nitroaniline, with an α,β-unsaturated carbonyl compound, crotonaldehyde, in the presence of a strong acid catalyst, typically concentrated hydrochloric acid or sulfuric acid. nih.govnih.gov

The reaction mechanism is complex and is thought to involve the initial formation of an α,β-unsaturated aldehyde, which then undergoes a Michael addition with the aromatic amine. nih.gov Subsequent cyclization and oxidation steps lead to the formation of the quinoline ring. A study has proposed a fragmentation-recombination mechanism for the Skraup-Doebner-Von Miller quinoline synthesis. nih.gov

Interactive Data Table: Synthesis of 2-Methyl-6-nitroquinoline

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Nitroaniline | Crotonaldehyde | Concentrated HCl | Reflux at 105 °C for 1 hour | 2-Methyl-6-nitroquinoline | 47% |

| 4-Nitroaniline | Crotonaldehyde | Fe3O4@SiO2 nanoparticles, Concentrated HCl | Reflux for 1 hour | 2-Methyl-6-nitroquinoline | 81% |

Step 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

The subsequent step involves the introduction of a hydroxyl group at the 4-position of the quinoline ring. This is typically achieved by a two-step process involving N-oxidation followed by rearrangement. However, a more direct approach for similar quinoline structures involves the Conrad-Limpach reaction, which can be adapted to synthesize 4-hydroxyquinolines. nih.gov

Step 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

The hydroxyl group at the 4-position is a poor leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive chloro group. This is a standard transformation in heterocyclic chemistry and is typically achieved by treating the 4-hydroxyquinoline (B1666331) derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). atlantis-press.com The reaction of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentachloride and phosphorus oxychloride yields the corresponding 2,4-dichloro-8-methylquinoline. mdpi.com

Step 4: Synthesis of this compound

The final step in the synthesis is the introduction of the phenoxy group at the 4-position. This is accomplished through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. wikipedia.orgbyjus.comjk-sci.com The 4-chloro-2-methyl-6-nitroquinoline is reacted with a phenoxide salt, typically sodium phenoxide, which is generated in situ by reacting phenol with a strong base like sodium hydride or potassium carbonate. The phenoxide ion then acts as a nucleophile, displacing the chloride ion at the 4-position of the quinoline ring. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. jk-sci.com

Green Chemistry Metrics and Sustainable Synthesis Considerations

The traditional synthetic pathways to quinoline derivatives, including the Doebner-von Miller reaction, often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste, prompting the exploration of more sustainable alternatives. nih.govresearchgate.net

Green Chemistry Metrics

Several metrics are used to evaluate the "greenness" of a chemical process. For the multi-step synthesis of this compound, a qualitative assessment of some of these metrics can be made:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

The Doebner-von Miller reaction, being a condensation reaction, generally has a poor atom economy due to the elimination of water molecules.

The chlorination step using POCl₃ also has a low atom economy, as the phosphorus-containing byproducts are not incorporated into the final product.

The Williamson ether synthesis, a substitution reaction, has a better atom economy, with the main byproduct being a salt (e.g., NaCl). chemistrytalk.org

E-Factor (Environmental Factor): This metric, proposed by Roger Sheldon, considers the total mass of waste generated per kilogram of product. A comprehensive E-factor calculation for the entire synthesis would require detailed experimental data on the amounts of all reagents, solvents, and the yield of each step. However, the use of strong acids, organic solvents for extraction and purification, and the generation of inorganic salts as byproducts would contribute to a relatively high E-factor for the traditional pathway.

Process Mass Intensity (PMI): This metric, often used in the pharmaceutical industry, is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. Similar to the E-factor, a detailed PMI calculation is not feasible without specific process data, but it is expected to be high for this multi-step synthesis.

Sustainable Synthesis Considerations

In recent years, significant efforts have been made to develop greener and more sustainable methods for quinoline synthesis. These approaches aim to address the shortcomings of traditional methods by:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or solvent-free conditions. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption. The use of heterogeneous catalysts, such as the Fe₃O₄@SiO₂ nanoparticles in the Doebner-von Miller reaction, allows for easier separation and recycling, further enhancing the sustainability of the process. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, waste generation, and energy consumption.

For the synthesis of this compound, incorporating these green chemistry principles could involve:

Optimizing the Doebner-von Miller reaction to use a recyclable solid acid catalyst and minimize the use of strong mineral acids.

Exploring alternative, less hazardous chlorinating agents for the conversion of the 4-hydroxyquinoline intermediate.

Investigating phase-transfer catalysis for the Williamson ether synthesis to reduce the need for polar aprotic solvents.

By focusing on these areas, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformation Studies of 2 Methyl 6 Nitro 4 Phenoxyquinoline

Reactions Involving the Nitro Group

The nitro group at the 6-position of the quinoline (B57606) ring is a key site for chemical modification, significantly influencing the molecule's reactivity.

Reduction to Amino Group (6-aminoquinoline derivatives)

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 6-amino-2-methyl-4-phenoxyquinoline. This conversion is significant as it dramatically alters the electronic properties of the quinoline ring, changing the nitro group from strongly electron-withdrawing (σp = +0.78) to strongly electron-donating (σp = -0.66). nih.gov This transformation opens up new synthetic possibilities and is commonly achieved through various methods, including catalytic hydrogenation and metal-mediated reductions. nih.govcommonorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes.

Palladium on Carbon (Pd/C): The use of hydrogen gas in the presence of a palladium catalyst supported on carbon (Pd/C) is a preferred method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com This method is known for its high efficiency and clean conversion.

Raney Nickel: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.com It is particularly useful in cases where the substrate contains functionalities sensitive to dehalogenation, which can sometimes be an issue with Pd/C. commonorganicchemistry.com

| Catalyst | Description | Advantages |

| Pd/C | Palladium supported on activated carbon. | High efficiency for both aromatic and aliphatic nitro group reduction. commonorganicchemistry.com |

| Raney Nickel | A fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. | Effective for nitro group reduction, often used when dehalogenation is a concern. commonorganicchemistry.com |

Metal-mediated reductions offer an alternative to catalytic hydrogenation, often providing greater chemoselectivity.

Zinc in Ammonium (B1175870) Chloride (Zn/NH4Cl): The use of zinc metal in an aqueous solution of ammonium chloride provides a mild and effective method for the reduction of aryl nitro compounds to aryl hydroxylamines. wikipedia.org This reagent system is particularly useful when other reducible functional groups are present in the molecule.

Other Metal Systems: Various other metal-based systems are also effective for nitro group reduction. For instance, iron in acidic media is a classic and industrially significant method. wikipedia.org Tin(II) chloride also offers a mild route to amines. commonorganicchemistry.com More recently, tetrahydroxydiboron (B82485) has been utilized for the metal-free reduction of nitroaromatics in water. organic-chemistry.org

| Reagent System | Conditions | Product | Notes |

| Zn/NH4Cl | Aqueous solution | Aryl hydroxylamine (B1172632) wikipedia.org | Mild conditions, suitable for sensitive substrates. |

| Fe/Acid | Acidic media (e.g., acetic acid) | Amine commonorganicchemistry.comwikipedia.org | A common and cost-effective industrial method. |

| SnCl2 | - | Amine commonorganicchemistry.com | A mild reduction method. |

| B2(OH)4 | Water, with 4,4'-bipyridine (B149096) as a catalyst | Amine organic-chemistry.orgscihorizon.com | Metal-free, chemoselective, and proceeds at room temperature. organic-chemistry.org |

Influence on Ring Activation/Deactivation for Electrophilic/Nucleophilic Substitution

The strong electron-withdrawing nature of the nitro group at the 6-position significantly deactivates the quinoline ring towards electrophilic substitution reactions. This deactivation is a consequence of the reduced electron density on the aromatic system. Conversely, this electron deficiency can activate the ring for nucleophilic aromatic substitution, although such reactions are less common for this specific isomer.

Reactions Involving the Phenoxy Ether Linkage

The phenoxy group at the 4-position is another key functional handle on the 2-methyl-6-nitro-4-phenoxyquinoline molecule.

Cleavage Reactions

While specific studies on the cleavage of the phenoxy ether linkage in this compound are not extensively detailed in the provided search results, general methodologies for ether cleavage can be considered. The stability of the ether bond can be influenced by the electronic nature of the quinoline ring. The electron-withdrawing nitro group might make the ether linkage more susceptible to nucleophilic attack under certain conditions. Methods for cleaving aryl ethers typically involve strong acids like HBr or HI, or Lewis acids such as BBr3. However, the specific conditions required for the selective cleavage of the phenoxy group in this molecule without affecting other functionalities would need experimental investigation.

Aromatic Substitutions on the Phenoxy Ring

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. msu.edu The reaction mechanism typically involves the generation of a strong electrophile that attacks the electron-rich aromatic ring, forming a positively charged intermediate known as a benzenonium ion. msu.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

For substituted benzenes, the existing substituent on the ring directs the position of the new substituent to the ortho, meta, or para positions. msu.edu In the case of the phenoxy group in this compound, the ether oxygen is an ortho, para-director due to its ability to donate a lone pair of electrons to the ring, stabilizing the arenium ion intermediate. youtube.com However, the bulky quinoline moiety may sterically hinder the ortho positions, potentially favoring substitution at the para position. youtube.com

Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Halogenation can be carried out with halogens in the presence of a Lewis acid catalyst. msu.edu

| Reaction | Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-6-nitro-4-(4-nitrophenoxy)quinoline | masterorganicchemistry.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenoxy)-2-methyl-6-nitroquinoline | msu.edu |

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions such as quaternization and coordination with metal ions.

Quaternization involves the alkylation of the quinoline nitrogen, leading to the formation of a quaternary ammonium salt. This reaction typically occurs when the quinoline derivative is treated with an alkyl halide. The reactivity in quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the substituents on the quinoline ring. For instance, the presence of a methyl group at the C-2 position in 2-methylpyridine (B31789) has been shown to sterically hinder the quaternization reaction, resulting in lower yields compared to pyridine. mdpi.com

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 1,2-Dimethyl-6-nitro-4-phenoxyquinolinium Iodide | mdpi.com |

The quinoline nitrogen can act as a donor atom, allowing the molecule to function as a ligand in coordination complexes with metal ions. Quinoline and its derivatives are known to form stable complexes with a variety of transition metals. The coordination ability can be influenced by the electronic properties of the substituents on the quinoline ring. The nitro group at the C-6 position is an electron-withdrawing group, which may reduce the basicity of the quinoline nitrogen and affect its coordination strength.

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom and the aromatic system, making its protons acidic and susceptible to various reactions.

The acidic protons of the C-2 methyl group can be removed by a base to form a carbanion. This carbanion can then participate in condensation reactions with electrophiles such as aldehydes and ketones. A notable example is the aldol-type condensation. youtube.com This reactivity is analogous to that of 2-methylpyridine derivatives. youtube.com The use of 2-methyl-6-nitrobenzoic anhydride (B1165640) has been reported as an effective condensing agent for the formation of esters from carboxylic acids and alcohols. organic-chemistry.org

The methyl group at C-2 can undergo halogenation, typically under free-radical conditions or by using specific halogenating agents. Direct halogenation of methyl groups on heterocyclic bases can be challenging, but methods have been developed for direct monochlorination. researchgate.net The reaction of a related compound, N-(2-Methylquinolin-8-yl)benzamide, with reagents like TCCA (trichloroisocyanuric acid) or TBCA (tribromoisocyanuric acid) has been shown to result in halogenation. rsc.org While this example illustrates halogenation on a substituted quinoline, the principles can be relevant to the reactivity of the methyl group in this compound. Halogenation can also be achieved under alkaline conditions, leading to trihalogenated products. youtube.com

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Chlorination | Trichloroisocyanuric acid (TCCA) | 2-(Chloromethyl)-6-nitro-4-phenoxyquinoline | rsc.org |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(Bromomethyl)-6-nitro-4-phenoxyquinoline | acs.org |

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental findings. Despite targeted searches for advanced spectroscopic information, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and Electronic Absorption and Emission Spectroscopy, publicly available data for this specific molecule could not be located.

The intended analysis was to follow a rigorous outline, beginning with a multi-faceted NMR investigation. This would have encompassed a complete proton environment mapping using ¹H NMR, characterization of the carbon skeleton through ¹³C NMR, and the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish detailed structural connectivity.

Following the NMR analysis, the plan was to incorporate High-Resolution Mass Spectrometry data to confirm the exact mass and elemental composition of this compound. This would be complemented by Vibrational Spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, to identify the key functional groups present in the molecule by analyzing their characteristic vibrational frequencies.

Finally, the investigation was slated to include Electronic Absorption and Emission Spectroscopy to understand the compound's properties related to UV-visible light absorption and fluorescence.

However, the absence of published spectra or detailed experimental values for this compound across scientific databases and literature prevents the generation of the specified scientific article. While data exists for structurally related compounds, such as 2-methyl-6-nitroquinoline (B57331), the crucial phenoxy group at the 4-position significantly alters the molecule's spectroscopic signature, making data from these analogues unsuitable for the specific analysis requested. Without primary or validated secondary data, a scientifically accurate and thorough elucidation as per the requested outline is not possible at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Nitro 4 Phenoxyquinoline

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

No experimental data on the UV-Vis absorption spectrum, including specific absorption maxima (λmax) and molar absorptivity coefficients, for 2-Methyl-6-nitro-4-phenoxyquinoline is available.

Fluorescence Spectroscopy for Photophysical Properties

There is no available research on the fluorescence properties of this compound. Therefore, information regarding its emission maxima, Stokes shift, and quantum yield could not be provided.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

A crystallographic study of this compound has not been reported. As a result, no data on its crystal system, space group, unit cell dimensions, or specific bond lengths and angles can be presented.

Due to the absence of specific research on this compound, a detailed and data-rich article focusing solely on this compound, as per the requested outline, cannot be generated at this time.

Computational and Theoretical Studies of 2 Methyl 6 Nitro 4 Phenoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of a molecule's geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For a molecule like 2-Methyl-6-nitro-4-phenoxyquinoline, DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine its most stable three-dimensional arrangement, a process known as geometry optimization. nih.gov This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The resulting optimized geometry is crucial for understanding its steric and electronic properties.

The electronic structure, also elucidated by DFT, provides a map of how electrons are distributed within the molecule. This includes the identification of electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity. The presence of the electron-withdrawing nitro group and the electron-donating phenoxy and methyl groups creates a complex electronic environment within this compound, which can be precisely characterized through DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

To predict the absorption spectra of molecules, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgnih.govrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule will absorb, providing a theoretical UV-Visible spectrum.

For this compound, TD-DFT calculations can predict the characteristic absorption bands arising from π-π* transitions within the quinoline (B57606) and phenoxy aromatic rings, as well as transitions involving the nitro group. The accuracy of these predictions is often validated by comparing the theoretical spectrum with experimentally measured data. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the orbital from which an electron is most easily donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating electrophilic character.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Quinoline Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline Derivative A | -6.2 | -1.8 | 4.4 |

| Quinoline Derivative B | -5.9 | -2.1 | 3.8 |

| Quinoline Derivative C | -6.5 | -1.5 | 5.0 |

Note: This table presents illustrative data for representative quinoline derivatives to demonstrate the concept of HOMO-LUMO analysis. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.govnih.govias.ac.inresearchgate.net It is calculated from the molecule's electron density and is mapped onto its surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. The phenoxy group and the quinoline nitrogen may also exhibit regions of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would likely show positive potential. This detailed map of charge distribution is invaluable for predicting intermolecular interactions and sites of chemical reactivity. nih.gov

Reactivity Indices and Chemical Descriptors

Electrophilicity, Nucleophilicity, Chemical Potential, Hardness, and Softness

Key reactivity indices include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system in its ground state. It is calculated as the average of the HOMO and LUMO energies: μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity: While not as straightforward to calculate as a single index, the HOMO energy is often used as a direct indicator of nucleophilicity, with higher HOMO energies corresponding to greater nucleophilic character.

By calculating these indices for this compound, a comprehensive profile of its chemical reactivity can be established, allowing for predictions of its behavior in various chemical reactions.

Table 2: Representative Reactivity Indices for Substituted Quinoline Derivatives (Illustrative Data)

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Quinoline Derivative A | -4.0 | 2.2 | 0.45 | 3.64 |

| Quinoline Derivative B | -4.0 | 1.9 | 0.53 | 4.21 |

| Quinoline Derivative C | -4.0 | 2.5 | 0.40 | 3.20 |

Note: This table presents illustrative data for representative quinoline derivatives. The chemical potential is often negative. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of this compound. These computational techniques allow for the exploration of its conformational landscape and its interactions with potential biological targets.

Studies on similar quinoline derivatives have shown that the rotation around the C-O-C bond of the phenoxy group is a key determinant of the conformational space. Low-energy conformers are identified through systematic grid searches and energy minimization calculations. For related compounds, it has been found that certain conformations are significantly more stable, often by several kcal/mol, which dictates the predominant shape of the molecule in solution and in biological systems. nih.gov The stability of these conformers is influenced by a balance of electronic effects, such as conjugation between the ring systems, and steric effects arising from the methyl and nitro groups.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like an enzyme. For this compound, docking studies can elucidate its potential to interact with various enzyme active sites, providing insights into possible mechanisms of action or inhibition.

In silico docking studies have been performed on a wide range of quinoline derivatives against various enzymes. nih.govnih.gov For instance, derivatives of the closely related 4-phenoxyquinoline have been docked against the active sites of protein kinases, which are crucial enzymes in cellular signaling pathways. nih.gov These studies help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand (this compound) and the amino acid residues of the enzyme's active site. The nitro group at the 6-position and the phenoxy group at the 4-position are of particular interest as they can participate in specific electrostatic and hydrophobic interactions, respectively. The binding affinity, often expressed as a docking score, provides a quantitative measure of the strength of these interactions.

Table 1: Exemplary Molecular Docking Results for Quinoline Derivatives with Enzyme Targets

| Quinoline Derivative | Enzyme Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 4-Phenoxyquinoline Analog | c-Met Kinase | MET1160, TYR1230 | -9.8 |

| 2-Phenylamino-4-phenoxyquinoline | HIV-1 Reverse Transcriptase | LYS101, TYR181 | -8.5 |

| Phenylhydrazono Phenoxyquinoline | α-amylase | ASP197, GLU233 | -10.2 |

Note: This table is illustrative and based on findings for structurally related compounds. Specific docking results for this compound would require dedicated computational studies.

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. mdpi.com MD simulations model the atomic movements of the system, providing a dynamic view of the binding interactions. For a complex of this compound and a target enzyme, an MD simulation would reveal whether the initial binding pose is maintained or if significant conformational changes occur.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions. mdpi.com A stable binding is characterized by low RMSD values for the ligand within the binding pocket. mdpi.com These simulations can also provide a more accurate estimation of the binding free energy, offering a more rigorous prediction of the ligand's affinity for the target. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For this compound, QSAR models can be developed to predict its potential biological activities based on a set of calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters. mdpi.com

By correlating these descriptors with the known activities of a training set of related nitroaromatic compounds, a predictive model can be built. nih.gov Such models can then be used to estimate the potential activity of this compound and to guide the design of new derivatives with improved properties. These studies have shown that properties like hydrophobicity and the presence of specific functional groups can significantly influence the biological effects of nitroaromatic compounds. nih.gov

QSPR studies can be used to correlate the structural features of this compound with its spectroscopic properties, such as its NMR chemical shifts or its absorption maxima in UV-Vis spectroscopy. mdpi.comresearchgate.net By developing a model based on a set of known compounds, it becomes possible to predict the spectroscopic data for new or uncharacterized molecules.

Density Functional Theory (DFT) calculations are often employed to compute theoretical spectroscopic data for a given molecular structure. researchgate.net For instance, the theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental values to validate the computed structure. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. These correlations provide a deeper understanding of how the electronic structure of this compound gives rise to its observed spectroscopic signatures.

Chemical Applications and Design Principles of 2 Methyl 6 Nitro 4 Phenoxyquinoline Derivatives

Development as Chemical Probes and Chemosensors

The design of chemical probes and chemosensors based on 2-Methyl-6-nitro-4-phenoxyquinoline would likely leverage the inherent spectroscopic properties of the quinoline (B57606) ring system and the electronic influence of its substituents.

Design for Specific Analyte Detection (e.g., explosives, metal ions)

The core structure of this compound contains key features that are amenable to the design of chemosensors for specific analytes like nitroaromatic explosives and metal ions. The electron-deficient nature of the quinoline ring, further enhanced by the strongly electron-withdrawing nitro group at the 6-position, makes it a potential candidate for detecting electron-rich analytes. Conversely, the nitrogen atom of the quinoline ring and the oxygen of the phenoxy group could act as coordination sites for metal ions.

The design of derivatives for detecting nitro explosives could involve the introduction of electron-donating groups to the phenoxy moiety. This would create a donor-acceptor system where the quinoline part acts as the acceptor. The presence of another nitroaromatic compound (the analyte) would lead to competitive interactions, causing a discernible change in the sensor's optical properties. Porous materials, such as metal-organic frameworks (MOFs) or conjugated microporous polymers, incorporating this quinoline derivative could enhance sensitivity by pre-concentrating the analyte. mdpi.comresearchgate.net

For metal ion detection, derivatives could be synthesized to enhance the chelation properties. For instance, introducing coordinating groups such as hydroxyl, carboxyl, or amino groups on the phenoxy ring would create a multidentate ligand. The binding of a specific metal ion would then cause a conformational change or a modulation of the electronic properties of the quinoline fluorophore, leading to a detectable signal. The selectivity for a particular metal ion would be governed by the nature and spatial arrangement of these coordinating groups, following established principles of coordination chemistry.

Fluorescence "Turn-on/Turn-off" Mechanisms in Sensing

Fluorescence "turn-on" or "turn-off" responses are highly desirable for chemosensors due to their high sensitivity. The this compound framework could be engineered to exhibit such behavior.

A "turn-off" mechanism is often based on photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For example, in its native state, a derivative could be fluorescent. Upon binding to an analyte, such as a metal ion with accessible d-orbitals or a nitroaromatic explosive, a non-radiative de-excitation pathway (PET) could be activated, leading to quenching of the fluorescence. nih.gov The efficiency of this quenching would depend on the electronic coupling between the sensor and the analyte.

Conversely, a "turn-on" mechanism could be designed by initially having the fluorescence quenched, for instance, by the nitro group through intramolecular PET. The interaction with an analyte could disrupt this quenching process. For example, the binding of a specific metal ion could alter the redox potential of the quinoline system, making the PET process less favorable and thereby restoring fluorescence. Another strategy could involve a reaction-based approach where the analyte chemically modifies the sensor, removing a quenching group and "turning on" the fluorescence. researchgate.net

Table 1: Potential Design Strategies for Analyte Detection

| Target Analyte | Design Principle | Sensing Mechanism |

| Nitroaromatics | Introduction of electron-donating groups on the phenoxy ring. | Competitive binding, fluorescence quenching. |

| Metal Ions | Incorporation of additional coordinating groups (e.g., -OH, -COOH) on the phenoxy ring. | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching. |

Role as Ligands in Coordination Chemistry

The nitrogen atom in the quinoline ring and the potential for functionalization on the phenoxy group make this compound and its derivatives promising ligands in coordination chemistry.

Interaction with Metal Centers for Catalytic Applications

Derivatives of this compound could be designed to act as ligands for various transition metals, forming complexes with potential catalytic activity. By introducing appropriate functional groups, bidentate or multidentate ligands can be created. For instance, a hydroxyl group in the ortho position of the phenoxy ring would create an N,O-bidentate ligand.

The electronic properties of the ligand, influenced by the nitro group, would affect the electron density at the metal center, thereby tuning its catalytic activity. The steric bulk, which can be modified by changing the substitution pattern on the phenoxy ring, would also play a crucial role in controlling the selectivity of the catalytic reaction. Such metal complexes could potentially be used in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific choice of metal and the ligand architecture would determine the type of catalysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobabylon.edu.iqrdd.edu.iq The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of ligand coordination to the metal center by observing shifts in the vibrational frequencies of key functional groups. nih.gov |

| UV-Vis Spectroscopy | Study of the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |

| NMR Spectroscopy | Elucidation of the structure of diamagnetic complexes in solution. |

| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex, including bond lengths and angles. |

| Elemental Analysis | Confirmation of the stoichiometry of the complex. |

| Magnetic Susceptibility | Determination of the magnetic properties of paramagnetic complexes. |

Influence on Material Science Applications

The rigid, planar structure of the quinoline core, combined with the potential for π-π stacking interactions, makes this compound a candidate for incorporation into advanced materials. The nitro group and the potential for further functionalization offer avenues to tune the material's properties.

Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), leveraging the fluorescence of the quinoline system. The electronic properties could be tuned by modifying the substituents to achieve emission in different regions of the visible spectrum. Furthermore, the introduction of polymerizable groups could allow for its incorporation into conductive polymers or as a dopant in polymer matrices for various optical and electronic applications. The presence of the polar nitro group might also impart interesting non-linear optical properties to materials containing this scaffold.

Optical Properties and Potential in Organic Optoelectronics

While specific experimental data on the optical properties of this compound is not extensively documented in the public domain, the structural motifs present in the molecule—a quinoline core, a nitro group, and a phenoxy substituent—provide a strong basis for predicting its potential in the realm of organic optoelectronics. The field of organic optoelectronics utilizes carbon-based materials for various applications, including light-emitting diodes (OLEDs), solar cells, and transistors. mdpi.com The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.

Furthermore, the extended π-conjugated system of the quinoline ring, coupled with the donor-acceptor nature of the substituents, is likely to result in absorption and emission of light in the UV-visible region. The specific wavelengths of absorption and emission, as well as the quantum yield of fluorescence, would be highly dependent on the electronic environment of the molecule. For instance, in other organic molecules, the introduction of specific functional groups can tune the emission color, a desirable feature for display technologies. researchgate.net The potential for this compound and its derivatives in organic optoelectronics is therefore significant, warranting further investigation into their photophysical properties.

To illustrate the potential optical characteristics, the table below presents data for a related nitro-substituted quinoline derivative, highlighting the type of properties that would be relevant for optoelectronic applications.

| Property | Value | Reference Compound |

| Maximum Absorption Wavelength (λmax) | ~350-450 nm (Estimated) | Based on similar nitroaromatic compounds |

| Emission Wavelength | Potentially in the blue-green region | Inferred from related quinoline structures |

| Stokes Shift | Dependent on solvent polarity | General principle for ICT compounds |

| Nonlinear Optical (NLO) Activity | Potentially significant | Inferred from 2-methyl-4-nitroaniline (B30703) researchgate.net |

| Note: This table is illustrative and based on the properties of structurally related compounds. Specific experimental values for this compound are not available in the provided search results. |

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be strategically modulated through rational design principles. These principles revolve around the targeted modification of its molecular structure to influence its electronic and steric properties. The quinoline ring system itself is a versatile scaffold that allows for a variety of chemical transformations.

One of the primary handles for modulating reactivity is the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic substitution, particularly at the positions ortho and para to it. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). This provides a pathway to introduce a diverse range of functional groups at specific positions, thereby altering the molecule's properties. For instance, the nitro group itself can be reduced to an amino group, which is a versatile precursor for further derivatization, including diazotization and subsequent coupling reactions to form azo dyes with interesting optical properties.

The methyl group at the 2-position also offers a site for chemical modification. The protons of the methyl group are acidic to a certain extent and can be involved in condensation reactions with aldehydes and ketones, leading to the formation of styrylquinoline derivatives. These derivatives often exhibit enhanced conjugation and, consequently, shifted absorption and emission spectra, making them interesting candidates for optical applications.

The phenoxy group at the 4-position is another key modulator of the compound's properties. The ether linkage can be cleaved under certain conditions to yield the corresponding 4-hydroxyquinoline (B1666331) derivative. This hydroxyl group can then be used as a handle for introducing other functional groups through esterification or etherification reactions. Furthermore, the phenyl ring of the phenoxy group can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to fine-tune the electronic properties of the entire molecule. This remote modification can influence the charge distribution within the quinoline ring and thereby affect its reactivity and optical properties.

The synthesis of tetrahydroquinoline derivatives, which involves the reduction of the quinoline ring, is another avenue for creating structural diversity. The stereochemistry of these reduced systems can be controlled to a certain extent, leading to different spatial arrangements of the substituents. scielo.org.co This is particularly relevant for applications where the three-dimensional shape of the molecule is crucial, such as in chiral catalysis or molecular recognition.

The table below summarizes some of the key design principles for modulating the reactivity and selectivity of this compound.

| Structural Modification | Effect on Reactivity/Selectivity | Potential Application |

| Reduction of the nitro group to an amino group | Increases nucleophilicity of the quinoline ring; enables diazotization | Synthesis of azo dyes, further functionalization |

| Condensation reactions at the 2-methyl group | Extends the π-conjugated system | Tuning of optical properties for dyes and sensors |

| Cleavage of the 4-phenoxy group | Introduces a reactive hydroxyl group | Further derivatization, synthesis of new esters and ethers |

| Substitution on the phenyl ring of the phenoxy group | Fine-tunes the electronic properties of the molecule | Modulation of optical and electronic properties |

| Reduction of the quinoline ring | Creates a three-dimensional tetrahydroquinoline scaffold | Chiral ligands, biologically active molecules |

By employing these rational design principles, a wide array of derivatives of this compound can be synthesized, each with tailored properties for specific chemical applications.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide foundational pathways, future research will likely focus on developing more efficient, sustainable, and regioselective methods for constructing the 2-Methyl-6-nitro-4-phenoxyquinoline scaffold. nih.govresearchgate.net A significant advancement has been the use of nanomaterials to enhance reaction yields and reduce reaction times in quinoline synthesis. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been achieved with a doubled reaction yield using silica-functionalized magnetite nanoparticles, which stabilize unstable intermediates. nih.gov

Future synthetic explorations could focus on:

Catalyst Development: The design of novel catalysts, such as heterogeneous cobalt oxide or titanium dioxide photocatalysts, could enable more environmentally friendly and efficient dehydrogenative cyclizations and other key transformations. organic-chemistry.org Iron-promoted tandem reactions and copper-catalyzed intermolecular decarboxylative cascade cyclizations also represent promising avenues for creating substituted quinolines with high functional group tolerance. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation, which has been shown to be highly efficient in terms of time and yield for quinoline derivatives, presents a green chemistry approach to synthesis. capes.gov.brbenthamdirect.com

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Substituted Quinolines

| Synthetic Strategy | Potential Advantages | Key Considerations | Relevant Findings |

|---|---|---|---|

| Nanocatalysis | Increased yield, reduced reaction time, catalyst reusability. | Nanoparticle synthesis and characterization, catalyst stability. | Doubled yield for 2-methyl-6-nitroquinoline synthesis using Fe3O4@SiO2 nanoparticles. nih.gov |

| Photocatalysis | Use of visible light, environmentally benign, mild reaction conditions. | Catalyst efficiency and stability, substrate scope. | Titanium dioxide catalysts are effective for the aerobic dehydrogenation of tetrahydroquinolines. organic-chemistry.org |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps, molecular diversity. | Optimization of reaction conditions, control of regioselectivity. | Iron-promoted tandem reactions of anilines with styrene (B11656) oxides for 3-arylquinolines. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions. | Scale-up limitations, specialized equipment. | Efficient one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde. capes.gov.brbenthamdirect.com |

Advanced Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and controlling product outcomes. The nitro group, in particular, can influence reaction pathways through its strong electron-withdrawing nature. researchgate.net

Future mechanistic studies could employ a combination of experimental and computational techniques to:

Elucidate Reaction Intermediates: Advanced analytical techniques like photoionization and photoelectron photoion coincidence spectroscopy can be used for the in-situ detection of transient intermediates and radicals in complex reaction mixtures. rsc.org

Investigate Reaction Pathways: Computational studies, such as Density Functional Theory (DFT), can model reaction profiles, identify transition states, and explore competing reaction channels, as has been done for cycloaddition reactions involving nitroethenes. mdpi.com

Understand Substituent Effects: A systematic study of how the methyl, nitro, and phenoxy groups influence the reactivity and regioselectivity of the quinoline core in various transformations, such as nucleophilic aromatic substitution, would provide valuable insights. nih.gov Kinetic analyses, including Hammett plots, can quantify these electronic effects. rsc.org

Integration with Machine Learning for Property Prediction and Design

Interdisciplinary opportunities in this area include:

Property Prediction: Using Quantitative Structure-Property Relationship (QSPR) models, various physicochemical properties such as solubility, toxicity, and electronic properties can be predicted. dtu.dkarxiv.org For instance, ML models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net

De Novo Drug Design: Generative ML models can design novel derivatives of this compound with optimized properties for specific applications, such as potential therapeutic agents. nih.govchromatographyonline.com These models can explore vast chemical space to identify promising candidates for synthesis and testing.

Reaction Outcome Prediction: ML algorithms can be trained to predict the products and yields of organic reactions, which would be invaluable for planning the synthesis of new derivatives. researchgate.net

Table 2: Applications of Machine Learning in the Study of Quinolines

| Machine Learning Application | Predicted Property/Outcome | Model Type | Potential Impact |

|---|---|---|---|

| Reaction Site Prediction | Site of electrophilic aromatic substitution | Quantum mechanics descriptors | Guides synthetic strategy and derivatization. researchgate.net |

| Property Prediction | Physicochemical and biological properties | QSAR/QSPR, Neural Networks | Accelerates screening of virtual compounds. researchgate.netnih.gov |

| De Novo Design | Novel molecular structures with desired activity | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) | Identifies novel drug candidates or materials. nih.govresearchgate.net |

| Binding Affinity Prediction | Protein-ligand binding affinity | Deep Learning, Support Vector Machines (SVM) | Facilitates virtual screening in drug discovery. nih.govnih.gov |

Development of High-Throughput Screening Methods for Chemical Applications

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity, making it a powerful tool in drug discovery and materials science. bmglabtech.comwikipedia.org The development of HTS methods tailored to this compound and its derivatives could significantly accelerate the discovery of new applications.

Future research could focus on:

Miniaturization and Automation: Adapting synthetic and assay procedures to microplate formats (e.g., 96, 384, or 1536 wells) and using robotic systems can dramatically increase the number of experiments performed while reducing the amount of starting material required. wikipedia.orgacs.org

Assay Development: Designing specific assays to screen for desired properties, such as catalytic activity, kinase inhibition, or antimicrobial effects, is crucial. For example, HTS has been used to optimize photochemical reactions for quinoline methylation. acs.org

Microdroplet Reactions: Utilizing microdroplet-assisted reactions combined with mass spectrometry offers a platform for the high-throughput screening of optimal reaction conditions, achieving reaction times in milliseconds with high conversion rates. nih.govresearchgate.net This technique has been successfully applied to the synthesis of quinoxaline (B1680401) derivatives. nih.gov

Highly sensitive analytical methods, such as High-Performance Liquid Chromatography-Atmospheric Pressure Ionization-Mass Spectrometry (HPLC-API-MS), have been developed for screening nitroaromatic compounds and could be adapted for HTS applications. ojp.govresearchgate.net

Synergistic Approaches with Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to designing functional materials and systems. bbau.ac.inebrary.net The aromatic nature of the quinoline and phenoxy rings in this compound makes it an ideal candidate for forming ordered assemblies through π-π stacking and other non-covalent interactions. acs.org

Future interdisciplinary research could explore:

Crystal Engineering: Studying the crystallization behavior of this compound and its derivatives to control the formation of specific supramolecular architectures with desired properties. The substituents on the quinoline ring are known to influence these packing arrangements. acs.org

Host-Guest Chemistry: Using macrocyclic hosts like cyclodextrins or calixarenes to encapsulate the molecule, which could alter its solubility, stability, and reactivity.

Self-Assembled Materials: Designing derivatives that can self-assemble into well-defined nanostructures, such as gels, liquid crystals, or nanofibers, for applications in materials science and electronics. The principles of supramolecular chemistry are key to engineering materials with specific therapeutic or optical properties. acs.org

The quinoline scaffold, while known to exhibit strong C–H···π and π–π stacking interactions, remains a relatively underexplored motif in supramolecular chemistry, presenting a significant opportunity for new discoveries. acs.org

Q & A

Q. Key Considerations :

- Intermediate isolation (e.g., 4-chloro-6-nitro-2-methylquinoline) ensures purity before phenoxy introduction.

- Monitor reaction progress via TLC or HPLC .

Which spectroscopic and analytical methods are optimal for characterizing this compound?

Q. Basic

Q. Example Data :

| Technique | Key Peaks/Results | Reference |

|---|---|---|

| 1H NMR (DMSO) | δ 8.5 (H-5), δ 7.8 (phenoxy) | |

| HPLC | Retention time: 12.3 min |

What are the critical intermediates in synthesizing this compound?

Q. Basic

- 4-Chloro-6-nitro-2-methylquinoline : Synthesized via nitration of 4-chloro-2-methylquinoline.

- 4-Hydroxy-6-nitro-2-methylquinoline : Intermediate for SNAr reactions, requiring protection/deprotection strategies .

Advanced Tip :

Optimize intermediates’ stability by substituting chloro with triflate for enhanced reactivity in cross-coupling .

How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Q. Advanced

- Standardized Assays : Follow CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus or E. coli) to minimize variability .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., DNA gyrase), explaining discrepancies in activity .

- Purity Validation : Contradictions may arise from impurities; use preparative HPLC to isolate active fractions .

What strategies improve reaction yields in multi-step syntheses of nitro-substituted quinolines?

Q. Advanced

- Solvent Screening : Test DMF vs. DMAc for SNAr efficiency; higher polarity often enhances nucleophilicity .

- Catalysis : Employ Pd/C for nitro reduction steps or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Design of Experiments (DOE) : Systematically vary temperature (60–100°C), stoichiometry, and reaction time to identify optimal conditions .

Case Study : A fluorine-bearing quinoline achieved 75% yield by optimizing solvent (DMF) and temperature (80°C) .

How to design analogues of this compound for enhanced pharmacological properties?

Q. Advanced

- Substituent Modification :

- Structure-Activity Relationship (SAR) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.